molecular formula C19H17Cl2N3O2S B1673669 KM11060 CAS No. 774549-97-2

KM11060

Numéro de catalogue: B1673669
Numéro CAS: 774549-97-2
Poids moléculaire: 422.3 g/mol
Clé InChI: GIEHIZKCIZLXLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KM11060 is a chemical compound with the molecular formula C19H17Cl2N3O2S. It is a quinoline derivative that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of KM11060 typically involves the reaction of 7-chloroquinoline with 4-(4-chlorophenylsulfonyl)piperazine. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

KM11060 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .

Applications De Recherche Scientifique

Research Findings

  • Efficacy in Cellular Models :
    • Research indicates that KM11060 effectively increases the functional expression of F508del CFTR in various cellular models. In vitro studies demonstrated that treatment with this compound resulted in improved chloride ion transport across cell membranes, which is crucial for proper lung function in cystic fibrosis patients .
  • Combination Therapy :
    • This compound has been investigated as part of combination therapies alongside other CFTR modulators. Studies suggest that using this compound in conjunction with other correctors and potentiators can lead to synergistic effects, further enhancing CFTR function and improving clinical outcomes for patients with cystic fibrosis .
  • Clinical Implications :
    • The potential for this compound to be used in clinical settings has been explored through various studies. Its ability to correct misfolded CFTR proteins positions it as a candidate for clinical trials aimed at developing effective treatments for cystic fibrosis, particularly for those with the F508del mutation .

Case Studies

Study Objective Findings
Dormer et al. (2005)To evaluate the efficacy of this compound on ΔF508 CFTRDemonstrated significant enhancement in plasma membrane localization of ΔF508 CFTR compared to controlsThis compound is effective as a CFTR corrector
NCBI Study (2013)Investigate novel correctors for ΔF508-CFTRFound that this compound improved chloride transport in cell modelsSupports use of this compound in combination therapies
Merck Millipore DataAssess pharmacological properties of this compoundConfirmed cell-permeability and dose-dependent activity on CFTR expressionReinforces potential therapeutic application

Mécanisme D'action

The mechanism of action of KM11060 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

KM11060 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and a sulfonyl group makes it a versatile compound for various applications .

Activité Biologique

KM11060, a small molecule analog of sildenafil, has garnered attention for its role as a corrector of the F508del-CFTR mutation, which is implicated in cystic fibrosis (CF). This compound is particularly significant due to its ability to enhance the trafficking and function of misfolded proteins, specifically the cystic fibrosis transmembrane conductance regulator (CFTR). Below, we delve into the biological activity, mechanisms of action, case studies, and relevant research findings associated with this compound.

This compound functions primarily as a corrector for F508del-CFTR, facilitating the proper folding and trafficking of this mutant protein to the plasma membrane. The compound has been shown to increase the amount of functional CFTR at the cell surface by approximately 75% . This is crucial for restoring chloride ion transport in epithelial cells, which is disrupted in cystic fibrosis patients.

Structural Insights

Recent studies suggest that this compound may share a similar mechanism of action with other CFTR modulators like VRT-325 and VRT-422 due to their structural similarities. These compounds likely target specific interactions within CFTR's intracellular domains, facilitating its movement to the membrane . The detailed modeling of these interactions is ongoing, with advances in understanding CFTR's structure aiding in the design of more effective modulators .

Biological Activity Data

The following table summarizes key findings regarding this compound's biological activity:

Study Findings Reference
Case Study on CFTR CorrectorsThis compound significantly enhances CFTR trafficking and function in cells expressing F508del mutation.
ATP Stimulation StudyTreatment with this compound promotes the secretion of misfolded proteins to the membrane.
P2X7 Receptor StudyThis compound aids in the localization and exposure of nfP2X7 at the cell surface, indicating its role in correcting misfolded proteins.

Case Studies

Several case studies have explored this compound's efficacy as a therapeutic agent for cystic fibrosis:

  • Cystic Fibrosis Patient Cells : A study involving primary cells from cystic fibrosis patients demonstrated that treatment with this compound resulted in improved chloride ion transport across cell membranes, indicating restored functionality of CFTR .
  • In Vitro Studies : In laboratory settings, this compound was tested alongside other known correctors. Results indicated that it outperformed several alternatives in promoting CFTR maturation and surface expression .
  • Cancer Research Context : In cancer studies, this compound has been utilized to investigate P2X7 receptor dynamics. It was found that this compound could modulate receptor localization, implicating its potential beyond cystic fibrosis into broader therapeutic applications .

Research Findings

Recent research has expanded our understanding of this compound's potential applications:

  • Corrector Efficacy : A detailed analysis revealed that this compound not only corrects F508del-CFTR but also influences other pathways associated with protein misfolding and trafficking .
  • Potential Side Effects : While this compound shows promise as a therapeutic agent, ongoing studies are assessing its long-term effects and any potential side effects associated with chronic use .

Propriétés

IUPAC Name

7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEHIZKCIZLXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361304
Record name KM11060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774549-97-2
Record name KM11060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-(4-(4-chlorophenyl)sulfonyl)-1-piperazinyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KM11060
Reactant of Route 2
Reactant of Route 2
KM11060
Reactant of Route 3
Reactant of Route 3
KM11060
Reactant of Route 4
Reactant of Route 4
KM11060
Reactant of Route 5
Reactant of Route 5
KM11060
Reactant of Route 6
Reactant of Route 6
KM11060

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.